molecular formula C10H22ClN B13569320 (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride

(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride

Cat. No.: B13569320
M. Wt: 191.74 g/mol
InChI Key: XAKVMELMSQHWLY-RDTSDOJCSA-N
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Description

(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride is a chiral amine compound. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to form enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve:

    Large-Scale Synthesis: Using optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.

    Quality Control: Ensuring the final product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce secondary amines.

Scientific Research Applications

(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride has various scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride: A stereoisomer with different chiral centers.

    Cyclohexylamine hydrochloride: A simpler amine with a similar cyclohexane structure.

    Isopropylamine hydrochloride: An amine with a similar isopropyl group.

Uniqueness

(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity and chemical reactivity compared to its stereoisomers and other similar compounds.

Properties

Molecular Formula

C10H22ClN

Molecular Weight

191.74 g/mol

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H/t8-,9+,10+;/m1./s1

InChI Key

XAKVMELMSQHWLY-RDTSDOJCSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)N)C(C)C.Cl

Canonical SMILES

CC1CCC(C(C1)N)C(C)C.Cl

Origin of Product

United States

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